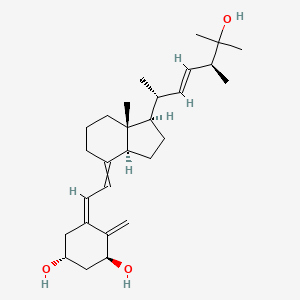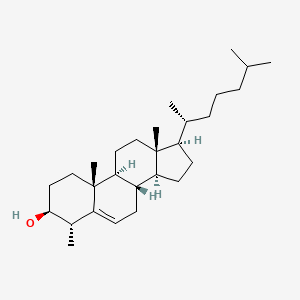
1alpha,25-Dihydroxy Vitamin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1alpha,25-Dihydroxy Vitamin D2, also known as 1alpha,25-dihydroxyergocalciferol, is the active form of Vitamin D2. It plays a crucial role in the regulation of calcium and phosphorus metabolism in the human body. This compound is essential for maintaining bone health and has significant implications in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1alpha,25-Dihydroxy Vitamin D2 is synthesized through a series of hydroxylation reactions. Ergocalciferol (Vitamin D2) undergoes hydroxylation at the 25th position in the liver to form 25-hydroxyergocalciferol. This intermediate is then hydroxylated at the 1alpha position in the kidneys to produce 1alpha,25-dihydroxyergocalciferol .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quantification. The process includes immunoextraction and derivatization with specific reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. These reactions are crucial for its activation and function in the body .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by enzymes such as 25-hydroxylase and 1alpha-hydroxylase.
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Substitution: Utilizes reagents like triazoline derivatives for derivatization.
Major Products Formed: The primary product formed from these reactions is 1alpha,25-dihydroxyergocalciferol, which is the biologically active form of Vitamin D2 .
Scientific Research Applications
1alpha,25-Dihydroxy Vitamin D2 has a wide range of applications in scientific research:
Mechanism of Action
1alpha,25-Dihydroxy Vitamin D2 exerts its effects by binding to the Vitamin D receptor (VDR). This receptor-ligand complex then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate metabolism . Key molecular targets include RANKL, osteopontin, and osteocalcin, which are essential for bone mineral remodeling .
Comparison with Similar Compounds
1alpha,25-Dihydroxy Vitamin D3 (1alpha,25-dihydroxycholecalciferol): The active form of Vitamin D3, which shares a similar metabolic pathway and functions.
25-Hydroxy Vitamin D2 (25-hydroxyergocalciferol): A precursor in the synthesis of 1alpha,25-Dihydroxy Vitamin D2.
Uniqueness: this compound is unique in its ability to regulate calcium and phosphate homeostasis specifically through the VDR pathway. Its distinct hydroxylation pattern differentiates it from other Vitamin D metabolites, providing specific biological functions .
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 |
InChI Key |
ZGLHBRQAEXKACO-ONOYJFJOSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
